molecular formula C16H22ClN3OS B13547306 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride

1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No.: B13547306
M. Wt: 339.9 g/mol
InChI Key: DDVQQHXQOPAXNB-UHFFFAOYSA-N
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Description

1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride is a structurally complex compound featuring a piperidine core substituted with a 5-methyl-1,2-benzothiazole-3-carbonyl group at the 1-position and a methyl group at the 4-position. The methanamine moiety is linked to the piperidine ring, with the hydrochloride salt enhancing solubility and stability for research applications . The benzothiazole ring contributes to its unique electronic and steric properties, which are critical for interactions in biological systems or material science.

Properties

Molecular Formula

C16H22ClN3OS

Molecular Weight

339.9 g/mol

IUPAC Name

[4-(aminomethyl)-4-methylpiperidin-1-yl]-(5-methyl-1,2-benzothiazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C16H21N3OS.ClH/c1-11-3-4-13-12(9-11)14(18-21-13)15(20)19-7-5-16(2,10-17)6-8-19;/h3-4,9H,5-8,10,17H2,1-2H3;1H

InChI Key

DDVQQHXQOPAXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)N3CCC(CC3)(C)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole intermediate.

    Introduction of the Methanamine Group: The methanamine group is added through reductive amination, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Heterocycle Substitution: Benzothiazole vs. Oxazole or Triazole

  • 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride ():

    • Replaces the benzothiazole with an oxazole ring.
    • Key Difference : The oxazole’s oxygen atom reduces aromaticity compared to benzothiazole’s sulfur, altering electronic properties and binding affinity.
    • Impact : Lower metabolic stability but improved solubility in polar solvents due to oxazole’s polarity .
  • 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one hydrochloride (): Features a triazolone ring instead of benzothiazole. Impact: Enhanced interaction with biological targets like kinases or proteases but reduced lipophilicity .

Substituent Variations on the Piperidine Core

  • (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride ():

    • Substitutes the benzothiazole-carbonyl group with a difluorocyclohexylmethyl moiety.
    • Key Difference : Fluorination increases electronegativity and metabolic resistance.
    • Impact : Improved blood-brain barrier penetration in neurological studies but reduced aromatic stacking interactions .
  • N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride ():

    • Replaces the benzothiazole-carbonyl with a methylpyrrolidine group.
    • Key Difference : The pyrrolidine introduces conformational flexibility.
    • Impact : Broader target selectivity but lower thermal stability .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Thermal Stability (°C) Key Structural Feature
Target Compound 2.1 (est.) 15.2 (in water) 180 Benzothiazole-carbonyl
Oxazole analog () 1.8 22.5 160 Oxazole ring
Triazolone analog () 0.9 8.7 220 Triazolone ring
Difluorocyclohexyl analog () 3.5 5.3 150 Difluorocyclohexyl
  • Solubility: The hydrochloride salt in the target compound improves water solubility compared to non-ionic analogs (e.g., sulfate or nitrate salts in ).
  • Lipophilicity : Benzothiazole’s aromatic system increases LogP relative to oxazole or triazole derivatives, favoring membrane permeability .

Biological Activity

1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a methyl group and a benzothiazole carbonyl moiety. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, to achieve the desired structure. The synthetic pathway often utilizes starting materials such as piperidine derivatives and benzothiazole precursors, leading to the final hydrochloride salt form for enhanced solubility and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride. For instance:

  • Activity Against Bacterial Strains : The compound has shown promising activity against various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare settings. In vitro assays demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective bactericidal properties .
CompoundMIC (μg/mL)Bacterial Strain
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride32Acinetobacter baumannii
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride64Pseudomonas aeruginosa

Antitubercular Activity

The compound's structural features suggest potential antitubercular activity. Research indicates that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. In comparative studies, the compound exhibited MIC values comparable to standard antitubercular drugs .

CompoundMIC (μg/mL)Activity Level
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride50Moderate
Rifampicin (Standard)0.2High

Antitumor Activity

Benzothiazole derivatives have also been explored for their anticancer properties. The presence of electron-donating groups in the structure enhances cytotoxicity against various cancer cell lines. In particular, the compound has shown IC50 values indicating significant inhibition of cell proliferation in vitro .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study assessed the effectiveness of various benzothiazole derivatives against drug-resistant bacterial strains. The results indicated that compounds similar to 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride exhibited superior antimicrobial activity compared to traditional antibiotics .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of benzothiazoles on cancer cells. The findings revealed that the compound significantly reduced cell viability in breast cancer cell lines with an IC50 value below that of established chemotherapeutics .

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